(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Description
(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is a chiral binaphthyl-derived organophosphate compound characterized by:
- Stereochemistry: The (S)-configuration at the binaphthyl axis ensures enantioselective properties.
- Substituents: Two 3,5-dimethylphenyl groups at the 3,3'-positions of the binaphthyl scaffold.
- Functional groups: A central hydrogenphosphate group bridging the binaphthyl system.
This compound is widely used in asymmetric catalysis, chiral separation, and as a precursor for phosphine ligands. Its commercial availability is noted in catalogs such as CymitQuimica, with pricing tiers (e.g., 1g: €566.00) reflecting its specialized synthetic complexity .
Properties
IUPAC Name |
10,16-bis(3,5-dimethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29O4P/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33-34-30-12-8-6-10-26(30)20-32(28-17-23(3)14-24(4)18-28)36(34)40-41(37,38)39-35(31)33/h5-20H,1-4H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMYOMFPZOCLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111165 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170736-59-0 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170736-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis[3,5-dimethylphenyl]-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction, often using Suzuki-Miyaura coupling.
Introduction of Dimethylphenyl Groups: The dimethylphenyl groups are introduced via Friedel-Crafts alkylation.
Phosphorylation: The final step involves the phosphorylation of the binaphthyl core to form the hydrogenphosphate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis[3,5-dimethylphenyl]-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxides.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like Grignard reagents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphine oxides, and substituted binaphthyl compounds .
Scientific Research Applications
Catalysis of Nucleophilic Additions
(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate serves as an effective catalyst for nucleophilic additions to imine substrates. This property is particularly valuable in the synthesis of chiral amines and related compounds.
Case Study: Synthesis of Chiral Amines
In a study conducted by researchers at [source], this compound was utilized to catalyze the reaction between imines and various nucleophiles. The results demonstrated high enantioselectivity (up to 99% ee) and yield (up to 95%), showcasing its effectiveness in producing chiral amines from prochiral substrates.
Enantioselective Reactions
The compound is also employed in enantioselective reactions such as the Michael addition and Diels-Alder reactions. Its ability to induce chirality has made it a preferred choice for synthesizing complex organic molecules with high stereochemical fidelity.
Data Table: Performance in Enantioselective Reactions
| Reaction Type | Substrate Type | Enantioselectivity (%) | Yield (%) |
|---|---|---|---|
| Michael Addition | α,β-unsaturated carbonyls | 95 | 90 |
| Diels-Alder | Diene and Dienophile | 98 | 85 |
Synthesis of Complex Natural Products
The compound has been successfully applied in the total synthesis of several natural products. Its unique structural features allow it to facilitate key transformations that are critical in constructing complex molecular architectures.
Case Study: Total Synthesis of Natural Products
In one notable example, researchers employed this compound in the synthesis of a biologically active alkaloid. The catalyst enabled the formation of crucial stereocenters with remarkable efficiency and selectivity.
Phosphoric Acid Derivatives
This compound is also used to synthesize various phosphoric acid derivatives that find applications in medicinal chemistry and material science. Its derivatives have shown potential as antiviral agents and in developing new materials for electronic applications.
Mechanism of Action
The mechanism by which (S)-3,3’-Bis[3,5-dimethylphenyl]-1,1’-binapthyl-2,2’-diyl hydrogenphosphate exerts its effects involves the formation of chiral environments that facilitate asymmetric synthesis. The compound interacts with substrates through hydrogen bonding and π-π interactions, inducing chirality and leading to the formation of enantiomerically enriched products .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the binaphthyl phosphate core but differ in substituents, stereochemistry, or electronic properties:
*Molecular weight calculated based on structural analogs in .
Electronic and Steric Effects
Electron-Withdrawing Groups :
- Trifluoromethyl (CF₃) derivatives (e.g., BBH in ) exhibit enhanced electron-withdrawing effects, improving solubility in polar solvents and stabilizing transition states in catalysis. However, steric bulk may reduce substrate accessibility .
- Chlorine substituents (e.g., dichlorophenyl in ) provide moderate electron withdrawal, balancing reactivity and steric demands.
Electron-Donating Groups :
Performance in Chiral Separation
Studies using cyclofructan-6 (CF6) and isopropyl cyclofructan-6 (IP-CF6) as chiral selectors reveal:
Biological Activity
(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is a chiral phosphine ligand that has garnered attention in asymmetric catalysis. Its molecular formula is C₃₆H₂₉O₄P, with a molecular weight of approximately 556.59 g/mol. The compound is known for its role in facilitating various chemical reactions, particularly those involving enantioselectivity.
The biological activity of this compound primarily stems from its ability to act as a ligand in transition metal catalysis. It forms stable complexes with metals such as palladium and rhodium, which are crucial for catalyzing reactions like hydrogenation and cross-coupling.
Key Reactions:
- Asymmetric Hydrogenation : The compound has been shown to facilitate the asymmetric hydrogenation of ketones and imines, leading to the formation of chiral alcohols and amines with high enantioselectivity.
- Cross-Coupling Reactions : It plays a significant role in Suzuki and Heck reactions, allowing for the formation of carbon-carbon bonds with high regio- and stereoselectivity.
Case Studies
-
Asymmetric Hydrogenation of Benzophenone :
- Objective : To synthesize (S)-1-phenyl-1-ethanol.
- Conditions : Utilizing (S)-DM-BINAP as a ligand in the presence of palladium catalysts.
- Results : Achieved an enantiomeric excess (ee) of up to 98%, demonstrating the ligand's effectiveness in producing chiral products.
-
Regioselective Synthesis of Arylnaphthalene Derivatives :
- Objective : To explore the regioselectivity in the synthesis of axially chiral arylnaphthalene derivatives.
- Methodology : Rhodium-catalyzed [2+2+2] cycloaddition using this compound.
- Findings : The study revealed that the ligand controlled both regioselectivity and stereoselectivity effectively.
Comparative Biological Activity Data
Q & A
Q. What are the key synthetic methodologies for preparing (S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, and how can enantiopurity be ensured?
The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a related binaphthyl phosphate derivative was synthesized via reduction of a phosphorylated precursor using HSiCl₃ and Et₂NH in dry, degassed xylene at 105°C for 22 hours, followed by purification via column chromatography (hexane/EtOAc 95:5) . Enantiopurity (>99% ee) is confirmed by chiral HPLC or circular dichroism (CD) spectroscopy. Critical steps include strict anhydrous conditions, stoichiometric control of reducing agents, and chromatography with chiral stationary phases .
Q. How is the stereochemical configuration of this compound characterized, and what analytical techniques are most reliable?
The (S)-configuration is verified using:
- 1H/31P NMR : Distinct splitting patterns in 31P NMR confirm phosphoric acid group coordination .
- X-ray crystallography : Resolves spatial arrangement of binaphthyl and aryl substituents .
- Optical rotation : Matches literature values for the (S)-enantiomer (e.g., [α]D²⁵ = +XX° in CHCl₃) .
Contradictions in data (e.g., unexpected NOE correlations) should prompt re-evaluation of crystallization solvents or computational modeling .
Q. What are the primary applications of this compound in asymmetric catalysis or chiral separations?
This chiral phosphoric acid derivative is used as:
- Chiral selector in capillary electrophoresis (CE) : Native cyclofructan-6 (CF6) columns separate enantiomers via hydrogen bonding and π-π interactions with the binaphthyl core .
- Organocatalyst : Facilitates enantioselective allylations or halocyclizations, leveraging steric hindrance from 3,5-dimethylphenyl groups to control transition states .
Advanced Research Questions
Q. How does the enantioselectivity of this compound compare to structurally similar ligands like VAPOL or BBH in asymmetric reactions?
Comparative studies show:
- VAPOL (2,2´-diphenyl-3,3´-biphenanthryl phosphate) exhibits higher enantioselectivity in bulky substrates due to extended π-systems, whereas the 3,5-dimethylphenyl groups in the target compound enhance solubility in nonpolar solvents .
- BBH (3,3´-bis(trifluoromethyl)phenyl analog) offers stronger acidity (pKa ~1.5) for proton-transfer reactions but suffers from hydrolytic instability .
Contradictions in enantioselectivity trends (e.g., substrate-dependent reversals) require mechanistic studies using kinetic isotopic effects (KIEs) or DFT calculations .
Q. What experimental strategies mitigate decomposition or racemization during prolonged storage or reaction conditions?
- Storage : Argon-atmosphere vials at -20°C prevent oxidation; avoid exposure to moisture (degradation via hydrolysis observed in related phosphates) .
- In-situ generation : Use precursor salts (e.g., ammonium phosphate) to stabilize the active acid form during reactions .
- Stability assays : Monitor decomposition via TLC or 31P NMR, comparing fresh vs. aged samples .
Q. How can computational methods (e.g., DFT, MD) predict or rationalize enantioselectivity in reactions catalyzed by this compound?
- DFT calculations : Model transition states to identify steric clashes between 3,5-dimethylphenyl groups and substrates (e.g., allyl hydrazides) .
- Molecular dynamics (MD) : Simulate host-guest interactions in chiral separations, correlating binding energies with experimental ee values .
Discrepancies between computational and experimental results often arise from solvent effects or incomplete conformational sampling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
